molecular formula C30H29NO4S B301417 ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301417
M. Wt: 499.6 g/mol
InChI Key: WBLDOCLNIZFMFF-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate, also known as EMOT, is a synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In material science, ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic synthesis, it has been used as a key intermediate for the synthesis of various thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological activities through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell lines and animal models. It has also been shown to induce apoptosis, a programmed cell death, in cancer cells. Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various cell lines and animal models.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits significant pharmacological activities at low concentrations. However, it also has some limitations. It is relatively unstable and can degrade over time, which may affect its pharmacological activities. Additionally, its solubility in water is low, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate. One possible direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Another direction is to explore its use as a building block for the synthesis of novel organic semiconductors and light-emitting diodes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological activities.

Synthesis Methods

Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate can be synthesized through a multistep reaction involving the condensation of 4-ethylaniline and 4-[(3-methylphenyl)methoxy]benzaldehyde in the presence of an acid catalyst, followed by the reaction with thiophene-2-carboxylic acid and ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate.

properties

Product Name

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C30H29NO4S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C30H29NO4S/c1-4-21-9-13-24(14-10-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-11-15-25(16-12-22)35-19-23-8-6-7-20(3)17-23/h6-18,31H,4-5,19H2,1-3H3/b26-18-

InChI Key

WBLDOCLNIZFMFF-ITYLOYPMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)C(=O)OCC

Origin of Product

United States

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